ALR2 Inhibitory Potency Benchmarked Against Known Inhibitors
The compound demonstrates confirmed ALR2 inhibitory activity with a reported IC50 of 58.8 μM in a purified enzyme assay [1]. A separate entry in the BRENDA database reports a similar value of 58.87 μM under unspecified conditions [2]. This places it as a mid-micromolar lead, distinctly less potent than clinical-stage inhibitors such as Tolrestat (IC50 ≈ 0.035 μM) but validating its utility as a starting scaffold for optimization, where synthesized derivatives achieved sub-micromolar potency (IC50 down to 0.038 μM) .
| Evidence Dimension | ALR2 Enzyme Inhibition (Potency) |
|---|---|
| Target Compound Data | IC50 = 58.8 μM (Ramunno et al., 2012) [1]; IC50 = 58.87 μM (BRENDA entry 699471) [2] |
| Comparator Or Baseline | Tolrestat: IC50 ≈ 0.035 μM (TargetMol datasheet) ; Optimized S12728 derivatives: IC50 range 0.038 - 11.29 μM |
| Quantified Difference | S12728 is ~1,680-fold less potent than Tolrestat. Optimization of the S12728 scaffold yielded a >1,500-fold improvement in potency. |
| Conditions | Purified ALR2 enzyme inhibition assay; specific assay conditions (pH, temperature) vary between sources. |
Why This Matters
This quantifies the compound's baseline potency, confirming its value as a validated lead compound for medicinal chemistry rather than as a drug candidate itself, which directly informs its procurement for hit-to-lead or lead optimization studies.
- [1] Ramunno, A., et al. "Progresses in the pursuit of aldose reductase inhibitors: the structure-based lead optimization step." European Journal of Medicinal Chemistry 51 (2012): 216-226. View Source
- [2] BRENDA Enzyme Database. IC50 Value entry (Literature Reference 699471) for [[(4-methylphenyl)sulfonyl](2-thiophen-2-ylethyl)amino]acetic acid. Accessed 2026. View Source
